1-Boc-2-ethyl-3-piperidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

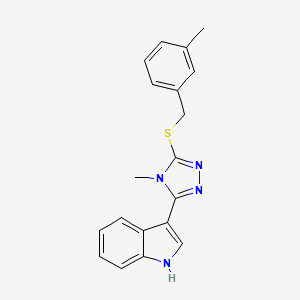

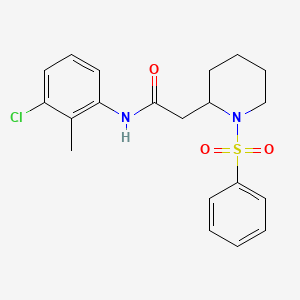

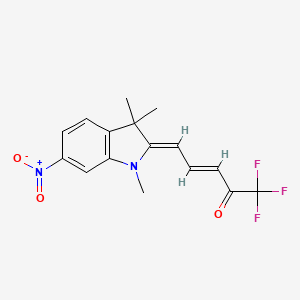

1-Boc-2-ethyl-3-piperidinone, also known as tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate, is a useful research chemical . It has a molecular formula of C12H21NO3 and a molecular weight of 227.30 .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the asymmetric bioreduction of 1-boc-3-piperidinone with reductase . This process is impeded by the need for expensive coenzymes NAD(P)H. To regenerate the coenzyme in situ, the gene of alcohol dehydrogenase from Thermoanaerobacter brockii and glucose dehydrogenase are used .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure includes a piperidinone ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Enantioselective Synthesis

One study describes an experimental and in situ IR spectroscopic study focusing on the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine. This approach controls the formation of quaternary stereocenters, which are critical for the enantioselective synthesis of pharmaceutically relevant compounds (Sheikh et al., 2012).

Biocatalytic Reduction

Another application involves the efficient synthesis of Ibrutinib chiral intermediate by recombinant E. coli, co-expressing alcohol dehydrogenase and glucose dehydrogenase for the asymmetric bioreduction of 1-boc-3-piperidinone. This process demonstrates the potential of biocatalysis in producing high-value chiral intermediates (Chen et al., 2019).

Synthetic Scaffolds for Combinatorial Chemistry

Research on orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines showcases their role as new scaffolds for combinatorial chemistry, prepared from piperidine building blocks through nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).

Advanced Materials Chemistry

A study on the thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety reveals insights into the deprotection of BOC groups in polymer side chains. This understanding is crucial for the development of advanced materials and polymer chemistry (Jing et al., 2019).

Palladium-Catalyzed Reactions

Research on palladium-catalyzed C5(sp3)-H arylation through the use of a bidentate directing group exemplifies the application of 1-Boc-3-aminopiperidine derivatives in palladium-catalyzed reactions, enabling regiospecific and stereospecific synthesis of complex organic molecules (Van Steijvoort et al., 2016).

将来の方向性

Piperidines, including 1-Boc-2-ethyl-3-piperidinone, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in the pharmaceutical industry.

作用機序

Target of Action

Piperidine derivatives, which include 1-boc-2-ethyl-3-piperidinone, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been synthesized and evaluated for potential drug discovery . For instance, a spirooxindolopyrrolidine-embedded piperidinone derivative showed potential anticancer activity .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Piperidine derivatives have been associated with various pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

tert-butyl 2-ethyl-3-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIALHFQFLJBDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2955486.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2955488.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2955493.png)

![5-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2955494.png)

![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)